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Cat. No.: B174115 Get Quote

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 3-
Bromoquinolin-6-ol

Abstract
This technical guide provides a comprehensive scientific overview of 3-Bromoquinolin-6-ol
(CAS No. 13669-57-3), a heterocyclic compound of significant interest to researchers in

medicinal chemistry and drug development. The document details its structural, physical, and

chemical properties, drawing from predicted data and established knowledge of the quinoline

scaffold. We present its chemical reactivity profile, highlighting the strategic importance of the

bromine and hydroxyl functional groups for synthetic diversification. Furthermore, this guide

furnishes detailed, field-proven experimental protocols for the analytical characterization of 3-
Bromoquinolin-6-ol, including High-Performance Liquid Chromatography (HPLC), Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative

emphasizes the causality behind experimental choices and provides a framework for its

potential applications as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Quinoline Scaffold in Modern Drug
Discovery
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the

backbone of numerous approved pharmaceuticals and clinical candidates.[1] Its unique bicyclic

aromatic system provides a rigid and versatile scaffold for interacting with a wide array of
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biological targets. The strategic functionalization of the quinoline ring allows for the fine-tuning

of a compound's pharmacological and pharmacokinetic properties.

3-Bromoquinolin-6-ol is a bifunctional derivative that capitalizes on this privileged scaffold. It

incorporates two key features for synthetic elaboration:

A bromine atom at the 3-position: This serves as a highly versatile synthetic handle, enabling

a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably

palladium-catalyzed cross-couplings.[1]

A hydroxyl group at the 6-position: This phenolic group can modulate the compound's

electronic properties, solubility, and hydrogen bonding capacity. It also presents an additional

site for derivatization, such as etherification or esterification.

This guide serves as a foundational resource for scientists, providing the essential

physicochemical data, reactivity insights, and analytical methodologies required to effectively

utilize 3-Bromoquinolin-6-ol in research and development programs.

Physicochemical Properties of 3-Bromoquinolin-6-ol
Comprehensive experimental data for 3-Bromoquinolin-6-ol is not extensively reported in the

public domain. The following tables summarize its core identifiers and key physicochemical

properties based on available database predictions and structural analysis.

Structural and General Properties
Property Value Source(s)

IUPAC Name 3-Bromoquinolin-6-ol -

Synonyms 3-Bromo-6-quinolinol

CAS Number 13669-57-3 [2]

Molecular Formula C₉H₆BrNO [2][3]

Molecular Weight 224.05 g/mol [3]

Canonical SMILES
C1=CC2=C(C=C(C=N2)Br)C=

C1O
-
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Predicted Physical and Chemical Properties
The properties listed below are derived from computational predictions and should be

considered as estimates pending experimental verification.

Property Predicted Value Source(s)

Density 1.705 ± 0.06 g/cm³ [3]

Boiling Point 348.4 ± 22.0 °C at 760 mmHg [3]

pKa 8.48 ± 0.40 (most acidic) [3]

The predicted pKa of ~8.48 likely corresponds to the phenolic hydroxyl group, indicating it is a

weak acid. The quinoline nitrogen is basic, and its pKa would be lower than that of quinoline

itself (pKa ~4.9) due to the electron-withdrawing effects of the bromine and hydroxyl

substituents.

Chemical Profile: Reactivity and Synthetic Potential
The synthetic utility of 3-Bromoquinolin-6-ol is rooted in the distinct reactivity of its three main

components: the pyridine ring, the benzene ring, and its two functional groups. The bromine

atom at the C3 position is particularly significant as it is primed for a wide range of cross-

coupling reactions.
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Figure 1: Key Reactive Sites of 3-Bromoquinolin-6-ol
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Figure 1: Key Reactive Sites of 3-Bromoquinolin-6-ol

Reactions at the C3-Bromine Position
The bromine atom is the most versatile site for molecular elaboration. Its position on the

electron-deficient pyridine ring makes it an excellent substrate for various metal-catalyzed

cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to

introduce new aryl, heteroaryl, or alkyl groups at the C3 position.[1]

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing

access to a wide range of 3-aminoquinoline derivatives.[1]

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to

synthesize 3-alkynylquinolines.[1]
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Heck Coupling: Reaction with alkenes to form 3-vinylquinoline derivatives.[1]

Reactions at the C6-Hydroxyl Position
The phenolic hydroxyl group behaves as a typical phenol, offering opportunities for further

functionalization.

Williamson Ether Synthesis: Deprotonation with a suitable base followed by reaction with an

alkyl halide to form 6-alkoxyquinolines.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to produce 6-

acyloxyquinoline esters.

Reactions on the Quinoline Ring
The quinoline ring itself can undergo further substitution, although the existing substituents will

direct the position of new entrants. The hydroxyl group is an activating, ortho-, para-directing

group, while the quinoline nitrogen deactivates the pyridine ring towards electrophilic

substitution. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) would

be expected to occur on the benzene ring, primarily at the C5 and C7 positions.

Experimental Protocols for Characterization
The following protocols provide a standardized framework for the analytical characterization of

synthesized or procured 3-Bromoquinolin-6-ol.
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Figure 2: General Analytical Workflow
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Figure 2: General Analytical Workflow

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

Objective: To determine the purity of the sample and identify any potential impurities.
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Instrumentation: A standard HPLC system with a UV detector.

Methodology:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then

return to initial conditions and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm and 280 nm.

Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1

mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the

main peak.

Structural Verification by Nuclear Magnetic Resonance
(NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Bromoquinolin-6-ol in approximately 0.6 mL

of a suitable deuterated solvent, such as DMSO-d₆ (recommended due to the phenolic

proton).[4]

¹H NMR Acquisition:
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Acquire a standard proton spectrum.

Expected Signals: Aromatic protons on the quinoline core (typically in the 7.0-9.0 ppm

range), and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The

protons at C2, C4, and C5 will likely be the most downfield.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Expected Signals: Nine distinct carbon signals are expected. The carbons bonded to

bromine (C3) and nitrogen (C2, C8a) will have characteristic shifts. The carbon bearing

the hydroxyl group (C6) will be shifted downfield.

Data Processing: Process the spectra using appropriate software. Reference the spectra

to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a

solvent such as methanol or acetonitrile.

Ionization Mode: Run in both positive and negative ESI modes. Positive mode should

show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated

molecule [M-H]⁻.

Analysis:

The molecular weight of 3-Bromoquinolin-6-ol is 224.05 g/mol .

Look for an ion cluster corresponding to [M+H]⁺ at m/z 224.9 and 226.9 (due to the

natural isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
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The accurate mass measurement should be within 5 ppm of the theoretical value.

Applications in Research and Drug Development
3-Bromoquinolin-6-ol is not an end-product therapeutic but rather a strategic starting material

or intermediate. Its value lies in its potential as a scaffold for building libraries of more complex

molecules for screening and lead optimization.

Kinase Inhibitor Scaffolds: The quinoline core is present in many approved kinase inhibitors.

The C3 position can be functionalized to target the hinge-binding region of kinases, while

modifications at the C6 position can extend into the solvent-exposed region to enhance

potency and selectivity.[1]

Antiproliferative Agents: Bromoquinoline derivatives have been investigated for their

anticancer activities.[5] The ability to diversify 3-Bromoquinolin-6-ol makes it a valuable

platform for generating novel compounds for cancer research.

Metal-Chelating Agents: The 6-hydroxyquinoline moiety, similar to the well-known 8-

hydroxyquinoline, has the potential to chelate metal ions.[5] This property could be explored

for applications in neurodegenerative diseases or as antimicrobial agents where metal

homeostasis is a key target.

Safety and Handling
Consult the official Safety Data Sheet (SDS) for 3-Bromoquinolin-6-ol before handling.[2] As a

general precaution for a bromo-aromatic compound:

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
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3-Bromoquinolin-6-ol represents a highly valuable and versatile chemical entity for the

modern medicinal chemist. Its combination of the privileged quinoline scaffold with two

strategically placed, reactive functional groups provides a robust platform for the synthesis of

diverse molecular architectures. This guide has provided a foundational understanding of its

physicochemical properties, a detailed map of its reactivity, and reliable protocols for its

analytical characterization. By leveraging this information, researchers can confidently and

efficiently incorporate 3-Bromoquinolin-6-ol into their discovery pipelines, accelerating the

development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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